molecular formula C7H12ClN3 B3022087 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 951235-35-1

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B3022087
CAS RN: 951235-35-1
M. Wt: 173.64 g/mol
InChI Key: VZTNIZFBAXFCAP-UHFFFAOYSA-N
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Description

“3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine” is an organic compound that is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . Then, using malodorous acid as a reactant and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine” includes a pyrazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The empirical formula of the compound is C8H14ClN3 .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If it comes into contact with skin or eyes, it should be washed off with plenty of soap and water .

properties

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTNIZFBAXFCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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